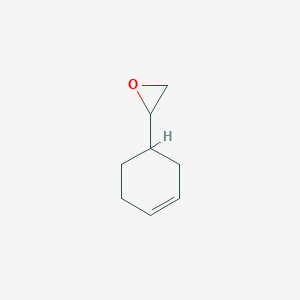
Epoxy-4-vinylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxy-4-vinylcyclohexene (E-4-VCH) is a chemical compound with a molecular formula of C10H14O. It is a colorless liquid that is widely used in scientific research applications due to its unique properties. E-4-VCH is a versatile compound that can be synthesized using various methods. It has been extensively studied for its biochemical and physiological effects and has shown promising results in various experiments.
Wirkmechanismus
Epoxy-4-vinylcyclohexene is a reactive compound that undergoes ring-opening reactions with nucleophiles. It can react with various nucleophiles, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes Epoxy-4-vinylcyclohexene a useful compound in drug delivery systems, as it can be used to link drugs to targeting molecules.
Biochemische Und Physiologische Effekte
Epoxy-4-vinylcyclohexene has been extensively studied for its biochemical and physiological effects. It has been shown to have low toxicity in vitro and in vivo. Epoxy-4-vinylcyclohexene has also been shown to have anti-inflammatory properties and has been used in the treatment of various diseases, including arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxy-4-vinylcyclohexene has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various polymers and copolymers. Its reactivity with nucleophiles makes it a useful compound in drug delivery systems. However, Epoxy-4-vinylcyclohexene has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Epoxy-4-vinylcyclohexene in scientific research. One potential application is in the development of targeted drug delivery systems. Epoxy-4-vinylcyclohexene can be used to link drugs to targeting molecules, which could increase the efficacy of drugs and reduce side effects. Another potential application is in the development of new materials for use in various industries, including the automotive and aerospace industries.
Conclusion:
Epoxy-4-vinylcyclohexene is a versatile compound that has many potential applications in scientific research. It can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Epoxy-4-vinylcyclohexene has several advantages for lab experiments, including its reactivity with nucleophiles, but also has some limitations. There are several future directions for the use of Epoxy-4-vinylcyclohexene in scientific research, including the development of targeted drug delivery systems and new materials.
Synthesemethoden
Epoxy-4-vinylcyclohexene can be synthesized using different methods, including the reaction of cyclohexene with peroxyacetic acid or m-chloroperbenzoic acid. Another method involves the reaction of cyclohexene with hydrogen peroxide and acetic acid to form 4-acetoxy-1-cyclohexene-1-epoxide, which is then further reacted with vinyl magnesium bromide to yield Epoxy-4-vinylcyclohexene.
Wissenschaftliche Forschungsanwendungen
Epoxy-4-vinylcyclohexene is widely used in scientific research applications due to its unique properties. It is commonly used as a monomer in the synthesis of polymers and copolymers. It has also been used as a crosslinking agent in the preparation of epoxy resins. Epoxy-4-vinylcyclohexene has been extensively studied for its potential use in drug delivery systems due to its high reactivity with nucleophiles.
Eigenschaften
CAS-Nummer |
11094-48-7 |
|---|---|
Produktname |
Epoxy-4-vinylcyclohexene |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-cyclohex-3-en-1-yloxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
OLKHRYQRCJLWLL-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2CO2 |
Kanonische SMILES |
C1CC(CC=C1)C2CO2 |
Andere CAS-Nummern |
11094-48-7 |
Synonyme |
1,2-epoxy-4-vinylcyclohexane 1,2-VCHE vinylcyclohexane 1,2-monoepoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



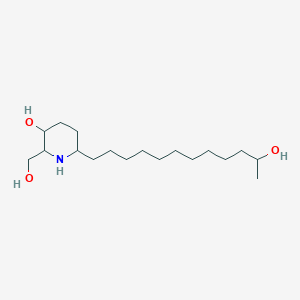
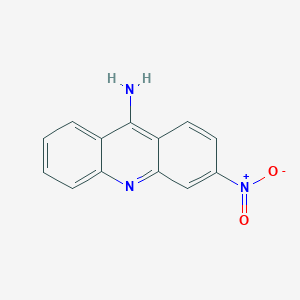
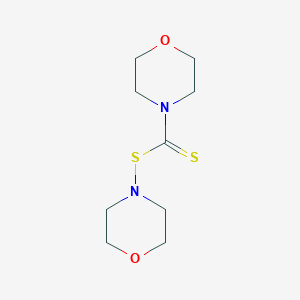
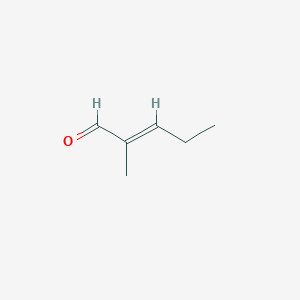
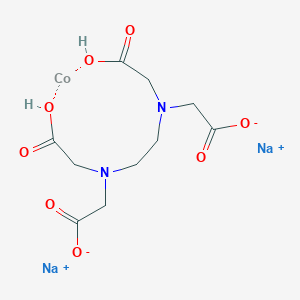
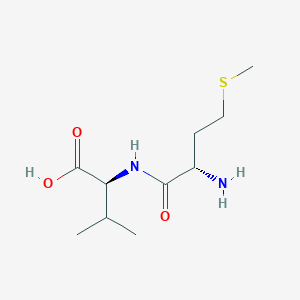
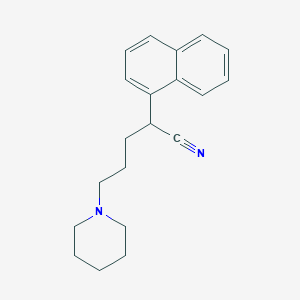
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
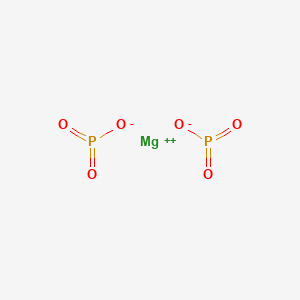
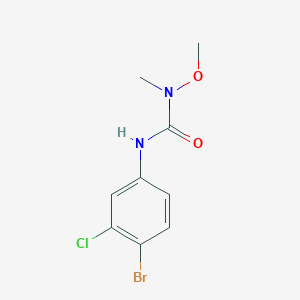
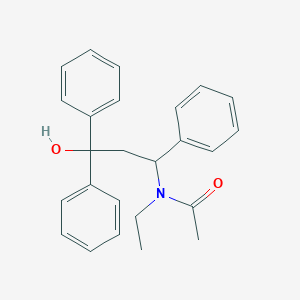
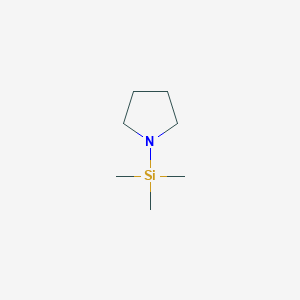
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)